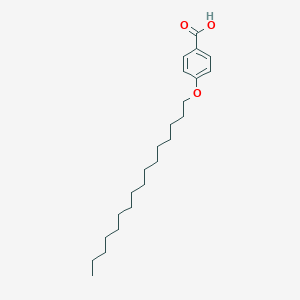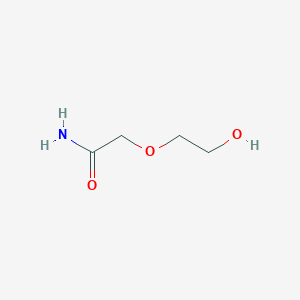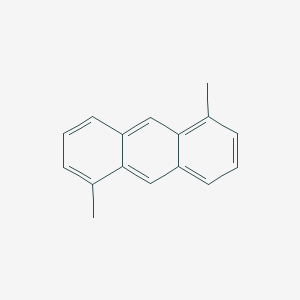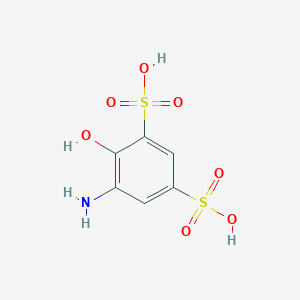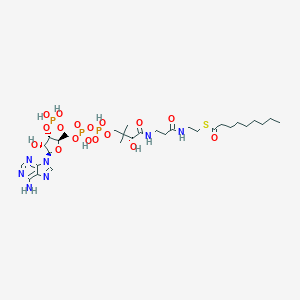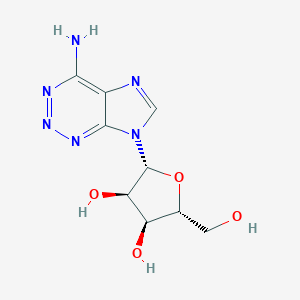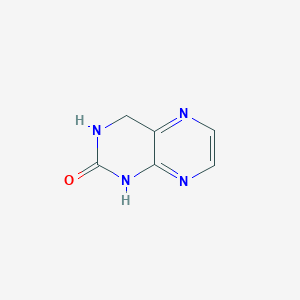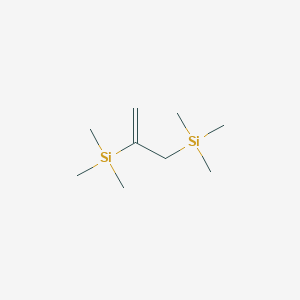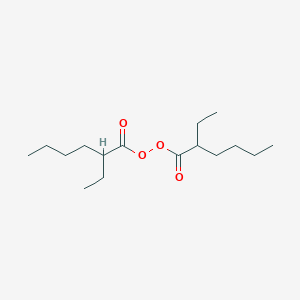
Bis-(2-ethylhexanoyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-ethylhexanoyl) peroxide, also known as BEHP, is an organic peroxide commonly used in the chemical industry as a radical initiator for polymerization reactions. It is a colorless and odorless liquid that is highly reactive and can be hazardous if not handled properly.
Wirkmechanismus
Bis-(2-ethylhexanoyl) peroxide works by decomposing into free radicals, which initiate the polymerization reaction. The decomposition of this compound occurs through a homolytic cleavage of the peroxide bond, which generates two free radicals. These free radicals then react with the monomers to initiate the polymerization reaction.
Biochemical and Physiological Effects
This compound is not intended for use in biological systems and is not approved for use as a drug. Therefore, there is limited information on its biochemical and physiological effects. However, studies have shown that exposure to this compound can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
Bis-(2-ethylhexanoyl) peroxide is a highly reactive compound that is widely used in the chemical industry for polymerization reactions. Its high reactivity makes it an ideal candidate for initiating the polymerization of various monomers. However, this compound is also a hazardous substance that requires careful handling and storage. Its use in lab experiments is limited due to its potential hazards.
Zukünftige Richtungen
There are several future directions for research on Bis-(2-ethylhexanoyl) peroxide. One area of research could focus on the development of safer and more efficient methods for the synthesis of this compound. Another area of research could focus on the use of this compound as a radical initiator for the polymerization of new monomers. Additionally, research could be conducted on the potential use of this compound in biomedical applications, such as drug delivery systems.
Conclusion
In conclusion, this compound is a highly reactive organic peroxide commonly used in the chemical industry as a radical initiator for polymerization reactions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has many useful applications, it is also a hazardous substance that requires careful handling and storage. Further research is needed to explore the potential uses of this compound in various fields and to develop safer and more efficient methods for its synthesis and use.
Synthesemethoden
Bis-(2-ethylhexanoyl) peroxide is synthesized by reacting 2-ethylhexanoyl chloride with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as well as water and hydrochloric acid as byproducts. The purity of the this compound produced is critical for its use in chemical reactions, and therefore, purification steps are necessary.
Wissenschaftliche Forschungsanwendungen
Bis-(2-ethylhexanoyl) peroxide is commonly used in the chemical industry as a radical initiator for polymerization reactions. Its high reactivity makes it an ideal candidate for initiating the polymerization of various monomers, including styrene, vinyl acetate, and acrylates. Additionally, this compound has been used as a curing agent for epoxy resins and as a crosslinking agent for polyethylene.
Eigenschaften
| 1069-22-3 | |
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
2-ethylhexanoyl 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C16H30O4/c1-5-9-11-13(7-3)15(17)19-20-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
ZTFSXSAVDJCOLB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OOC(=O)C(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)C(=O)OOC(=O)C(CC)CCCC |
| 1069-22-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


